2-(Azetidin-3-ylmethoxy)-5-bromopyridine
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Overview
Description
2-(Azetidin-3-ylmethoxy)-5-bromopyridine is a heterocyclic compound that features both azetidine and pyridine rings. The presence of these rings makes it a valuable molecule in various fields of scientific research, including medicinal chemistry and organic synthesis. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-ylmethoxy)-5-bromopyridine typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized azetidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-ylmethoxy)-5-bromopyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction:
Cycloaddition Reactions: The azetidine ring can be involved in [2+2] photocycloaddition reactions, such as the aza Paternò–Büchi reaction.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are applicable.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives .
Scientific Research Applications
2-(Azetidin-3-ylmethoxy)-5-bromopyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used in the synthesis of more complex heterocyclic molecules.
Biological Studies: It can be used to study the biological activity of azetidine-containing compounds.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
2-(Azetidin-3-ylmethoxy)-5-bromo-4-methyl-pyridine: This compound is similar in structure but has a methyl group on the pyridine ring.
N-(Pyridin-2-yl)amides: These compounds share the pyridine ring but differ in the functional groups attached.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a similar bromine-substituted pyridine ring but differ in the heterocyclic structure.
Uniqueness
2-(Azetidin-3-ylmethoxy)-5-bromopyridine is unique due to the presence of both azetidine and pyridine rings, which confer distinct chemical reactivity and potential biological activity . This dual-ring structure is not commonly found in other similar compounds, making it a valuable molecule for various applications .
Properties
IUPAC Name |
2-(azetidin-3-ylmethoxy)-5-bromopyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-8-1-2-9(12-5-8)13-6-7-3-11-4-7/h1-2,5,7,11H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSBKOGRGWCCCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)COC2=NC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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